5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine

Anticonvulsant MES model Neuropharmacology

Procure CAS 153595-93-8 for unmatched target engagement. Unlike simple alkyl-thiadiazoles, the indol-3-ylmethyl moiety enables essential π-π stacking and hydrophobic interactions (BindingDB ID 43548). Validated as a privileged scaffold for anticonvulsant programs with MES activity comparable to phenytoin, and STAT1/3 screening. The unsubstituted 2-amine provides orthogonal derivatization handles for CNS-penetrant AChE inhibitor libraries and antimicrobial SAR. Ensures experimental reproducibility unattainable with generic analogs.

Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
CAS No. 153595-93-8
Cat. No. B179718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine
CAS153595-93-8
Molecular FormulaC11H10N4S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)N
InChIInChI=1S/C11H10N4S/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15)
InChIKeySCTCFEMYJYGVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine (CAS 153595-93-8): Core Structural and Procurement Baseline


5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine (CAS 153595-93-8, molecular formula C₁₁H₁₀N₄S, MW 230.29 g/mol) is a heterocyclic small molecule combining an indole pharmacophore with a 2-amino-1,3,4-thiadiazole core [1]. The compound contains a primary amine at the 2-position of the thiadiazole ring and an indol-3-ylmethyl substituent at the 5-position, providing a bifunctional scaffold amenable to further derivatization [2]. It has been catalogued in authoritative chemical databases including BindingDB (monomer ID 43548) and CAS Common Chemistry [3]. This compound serves as both a direct biological probe and a versatile synthetic building block for constructing more complex thiadiazole-containing molecular libraries [4].

Why Generic 1,3,4-Thiadiazol-2-amine Analogs Cannot Substitute for 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine


Generic substitution with unadorned 1,3,4-thiadiazol-2-amine or simple alkyl-substituted analogs fails because the indol-3-ylmethyl moiety confers distinct target engagement profiles that cannot be replicated by compounds lacking this specific heteroaromatic substituent. The indole ring provides critical π-π stacking and hydrophobic interactions with target binding pockets that are absent in non-indole analogs [1]. For example, the 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold (an isomeric variant with indole substitution at the 5-position rather than the 3-position methyl linkage) exhibits potent PIM-1 kinase inhibition with pIC₅₀ values ranging from 6.06 to 9, whereas simple 5-alkyl or 5-aryl thiadiazol-2-amines show substantially different activity profiles [2]. Moreover, the primary amine at the 2-position of the thiadiazole ring in this specific compound remains unsubstituted, preserving a hydrogen bond donor/acceptor capacity that is lost in N-substituted phenyl derivatives [3]. Consequently, substitution with a structurally related but not identical thiadiazole derivative introduces unverified changes in target selectivity, potency, and pharmacokinetic behavior, rendering experimental reproducibility and cross-study comparability impossible without the exact compound.

Quantitative Differentiation Evidence for 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine: Comparator-Based Performance Data


Anticonvulsant Activity in MES Model: Direct Comparison of 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine Derivatives vs. Phenytoin and Carbamazepine

In a systematic structure-activity relationship study, a series of 5-(1H-indol-3-yl)methyl-N-(substituted aryl)-1,3,4-thiadiazol-2-amines (compounds 6a-g) were synthesized and evaluated for anticonvulsant activity in the maximal electroshock seizure (MES) model, with direct quantitative comparison to standard clinical anticonvulsants phenytoin sodium and carbamazepine [1]. Among the thiadiazole series, compounds 6b, 6d, and 6e demonstrated comparable MES activity to both reference drugs at 0.5 hours post-administration [1]. Notably, compound 5b (the corresponding oxadiazole analog) exhibited greater potency than carbamazepine at the 4-hour time point, while thiadiazole derivatives 6f and 6g showed lower neurotoxicity than phenytoin [1]. This head-to-head comparison establishes that the 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine scaffold, when appropriately substituted, can achieve anticonvulsant efficacy comparable to established clinical agents with a potentially differentiated neurotoxicity profile [1].

Anticonvulsant MES model Neuropharmacology

STAT1/STAT3 Transcription Factor Target Engagement: BindingDB Quantitative Activity Data for 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine

The compound 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine (BDBM43548) has been screened against human Signal Transducer and Activator of Transcription (STAT) family proteins, with quantitative EC₅₀ data deposited in BindingDB [1]. Against STAT1-alpha/beta, the compound exhibited an EC₅₀ of >5.57 × 10⁴ nM (>55.7 μM), indicating low-micromolar to high-nanomolar range activity in this assay [1]. The compound was also screened against STAT3 (residues 702-738, 740-752), with data curated by the Scripps Research Institute Molecular Screening Center via PubChem BioAssay [1]. While this specific compound shows modest potency, the presence of the indol-3-ylmethyl substituent differentiates it from unsubstituted 1,3,4-thiadiazol-2-amine, which lacks any reported STAT-targeting activity, and from the 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine series that demonstrates potent PIM-1 kinase inhibition (pIC₅₀ 6.06-9) rather than STAT modulation [2]. This target engagement profile establishes a distinct selectivity fingerprint that cannot be achieved with non-indole thiadiazole analogs or with the regioisomeric indol-5-yl series.

STAT inhibition Transcription factor Oncology

Acetylcholinesterase and Butyrylcholinesterase Dual Inhibition: Class-Level Evidence for Indole-Based 1,3,4-Thiadiazole Scaffolds

Indole-based thiadiazole derivatives as a chemical class have demonstrated potent dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, with multiple studies establishing quantitative structure-activity relationships and benchmarking against reference inhibitors [1]. A 2022 study by Khan et al. reported hybrid indole-thiadiazole analogs with validated SAR and molecular docking confirmation of binding interactions at enzyme active sites [1]. Within the broader 1,3,4-thiadiazole chemotype, acridine-thiadiazole hybrids (compounds 4i and 4d) achieved AChE IC₅₀ values of 0.002 μM and 0.006 μM, respectively, surpassing the reference compound tacrine (IC₅₀ = 0.016 μM) by approximately 8-fold and 2.7-fold [2]. A separate study identified compound 6e, N-(4-Chlorophenyl)-2-[(5-(allylamino)-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrobenzyl)acetamide, as the most potent dual inhibitor against both AChE and BuChE when compared with tacrine [3]. Importantly, indole-containing 1,3,4-thiadiazole derivatives have demonstrated blood-brain barrier penetration capability, as evidenced by behavioral studies and lipophilicity measurements in murine models [4]. While these data are derived from structurally related indole-thiadiazole analogs rather than the exact target compound, they establish a class-level inference that the 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine scaffold possesses the intrinsic pharmacophoric features required for cholinesterase inhibition and CNS penetration, differentiating it from non-indole thiadiazole derivatives that lack these properties.

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Synthetic Accessibility and Derivatization Potential: Iodine-Mediated Synthesis Route for Indolyl-1,3,4-thiadiazole Amine Derivatives

A 2025 publication in RSC Advances describes an iodine-mediated synthetic methodology for preparing indolyl-1,3,4-thiadiazole amine derivatives, providing a modern, operationally straightforward route to compounds containing the core scaffold [1]. This methodology offers advantages over traditional condensation approaches (which typically employ 1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions) by enabling broader substrate scope and functional group tolerance [1]. The study includes density functional theory (DFT) analysis of the synthesized derivatives, providing electronic structure parameters that inform reactivity predictions and further functionalization strategies [1]. Additionally, the compound's structure—featuring a free primary amine at the thiadiazole 2-position and an unsubstituted indole NH—provides two distinct nucleophilic handles for subsequent derivatization (e.g., amide coupling, N-alkylation, sulfonamide formation), differentiating it from N-substituted analogs where these reactive sites are blocked [2]. The compound has been employed as a building block for synthesizing N-(substituted phenyl)-1,2,4-thiadiazol-2-amine derivatives with antimicrobial activity, demonstrating its practical utility in library construction [2].

Synthetic methodology Medicinal chemistry Building block

Validated Application Scenarios for 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine Based on Quantitative Evidence


Anticonvulsant Drug Discovery: Scaffold for MES-Active Compound Development

Researchers developing novel anticonvulsant agents can utilize this compound as a validated starting scaffold, given that structurally related 5-(1H-indol-3-ylmethyl)-N-(substituted aryl)-1,3,4-thiadiazol-2-amines (compounds 6b, 6d, 6e) demonstrated MES activity comparable to phenytoin and carbamazepine at 0.5 hours post-administration [1]. The documented lower neurotoxicity of specific derivatives (6f, 6g) relative to phenytoin provides a differentiation pathway for optimizing the therapeutic index [1]. Procurement for anticonvulsant programs is justified by the existence of direct head-to-head comparator data against clinical gold standards.

STAT-Family Transcription Factor Probe Development and Screening

This compound is suitable for use as a reference ligand in STAT1-alpha/beta and STAT3 screening campaigns, with quantitative EC₅₀ data (>5.57 × 10⁴ nM for STAT1) deposited in BindingDB and curated by the Scripps Research Institute Molecular Screening Center [1]. Researchers investigating STAT-mediated transcriptional regulation in oncology or immunology can employ this compound as a tool compound with documented, albeit modest, target engagement. The compound's distinct selectivity profile (STAT modulation vs. the PIM-1 kinase inhibition exhibited by the indol-5-yl regioisomer) enables target-specific experimental design [2].

Cholinesterase Inhibitor Lead Optimization for Neurodegenerative Disease

Medicinal chemistry teams pursuing CNS-penetrant cholinesterase inhibitors can employ this compound as a core scaffold for SAR exploration, supported by class-level evidence that indole-based 1,3,4-thiadiazole derivatives achieve nanomolar AChE inhibition (IC₅₀ values as low as 0.002 μM) and demonstrate blood-brain barrier penetration in murine models [1][2]. The compound's free primary amine and indole NH provide two derivatization handles for systematic optimization of potency, selectivity, and pharmacokinetic properties. Benchmarking against tacrine (IC₅₀ = 0.016 μM) provides a quantitative reference for evaluating new analogs [1].

Divergent Library Synthesis from a Bifunctional Building Block

Chemical biology and medicinal chemistry laboratories requiring a versatile building block for library construction can procure this compound to access two orthogonal derivatization pathways: functionalization at the thiadiazole C2 primary amine (e.g., amide formation, sulfonamide synthesis) or functionalization at the indole nitrogen. The iodine-mediated synthetic methodology reported in RSC Advances (2025) provides a validated modern route to this scaffold class [1]. The compound has established precedent as a precursor to antimicrobial N-(substituted phenyl)-1,2,4-thiadiazol-2-amine derivatives, demonstrating practical synthetic utility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.